molecular formula C10H18N2O7 B12538984 N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine CAS No. 142048-01-9

N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine

Cat. No.: B12538984
CAS No.: 142048-01-9
M. Wt: 278.26 g/mol
InChI Key: DNFGZBLMHCCWON-UHFFFAOYSA-N
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Description

N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is a complex organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine typically involves the reaction of glycine derivatives with formaldehyde and sodium cyanide or hydrogen cyanide. The process includes multiple steps such as alkylation and oxidation .

Industrial Production Methods

Industrial production of this compound is carried out on a large scale using ammonia, formaldehyde, and sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various chelated metal complexes and modified derivatives that have enhanced properties for specific applications .

Scientific Research Applications

N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is used in a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets include metal ions such as calcium, copper, and iron. The pathways involved in its action include the formation of coordination complexes that enhance the solubility and stability of metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Nitrilotriacetic acid (NTA)
  • Ethylenediaminetetraacetic acid (EDTA)
  • Iminodiacetic acid (IDA)

Uniqueness

N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is unique due to its specific structure that provides enhanced chelating properties compared to similar compounds. It has a higher affinity for certain metal ions and offers better stability in various pH conditions .

Properties

CAS No.

142048-01-9

Molecular Formula

C10H18N2O7

Molecular Weight

278.26 g/mol

IUPAC Name

2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-methylamino]acetic acid

InChI

InChI=1S/C10H18N2O7/c1-11(4-8(14)15)2-7(13)3-12(5-9(16)17)6-10(18)19/h7,13H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)

InChI Key

DNFGZBLMHCCWON-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN(CC(=O)O)CC(=O)O)O)CC(=O)O

Origin of Product

United States

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